molecular formula C8H12BrClN4 B14839216 4-Bromo-6-(piperazin-1-YL)pyrimidine hydrochloride

4-Bromo-6-(piperazin-1-YL)pyrimidine hydrochloride

Cat. No.: B14839216
M. Wt: 279.56 g/mol
InChI Key: CLSTVDLMIOCUTJ-UHFFFAOYSA-N
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Description

4-Bromo-6-(piperazin-1-YL)pyrimidine hydrochloride is a heterocyclic compound that features a bromine atom at the 4th position and a piperazine ring at the 6th position of a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(piperazin-1-YL)pyrimidine hydrochloride typically involves the reaction of 4,6-dibromopyrimidine with piperazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(piperazin-1-YL)pyrimidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new pyrimidine derivative with an amine group at the 4th position .

Mechanism of Action

The mechanism of action of 4-Bromo-6-(piperazin-1-YL)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(piperazin-1-YL)pyrimidine: Similar structure but with the piperazine ring at the 2nd position.

    6-Bromo-4-(piperazin-1-YL)pyrimidine: Similar structure but with the bromine atom at the 6th position.

    4-Chloro-6-(piperazin-1-YL)pyrimidine: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

4-Bromo-6-(piperazin-1-YL)pyrimidine hydrochloride is unique due to the specific positioning of the bromine atom and the piperazine ring, which can influence its reactivity and interactions with biological targets. This unique structure can result in distinct pharmacological properties and potential therapeutic applications .

Properties

Molecular Formula

C8H12BrClN4

Molecular Weight

279.56 g/mol

IUPAC Name

4-bromo-6-piperazin-1-ylpyrimidine;hydrochloride

InChI

InChI=1S/C8H11BrN4.ClH/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H

InChI Key

CLSTVDLMIOCUTJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=NC=N2)Br.Cl

Origin of Product

United States

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